N~1~-(2,5-difluorophenyl)glycinamide hydrochloride
Overview
Description
N1-(2,5-difluorophenyl)glycinamide hydrochloride is a chemical compound with the CAS Number: 1046757-37-2. Its IUPAC name is 2-amino-N-(2,5-difluorophenyl)acetamide hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of N1-(2,5-difluorophenyl)glycinamide hydrochloride is C8H9ClF2N2O . The InChI code is 1S/C8H8F2N2O.ClH/c9-5-1-2-6(10)7(3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H .Physical and Chemical Properties Analysis
N1-(2,5-difluorophenyl)glycinamide hydrochloride is a solid at room temperature . It has a molecular weight of 222.62 .Scientific Research Applications
Chemical Synthesis
N1-(2,5-difluorophenyl)glycinamide hydrochloride has been used in chemical synthesis. Wen and Li (2020) utilized glycinamide hydrochloride as a transient directing group for C(sp3)−H arylation, which is an efficient method for synthesizing 2-benzylbenzaldehydes with various functional groups (Wen & Li, 2020).
Antinociceptive Properties
Glycinamide hydrochloride derivatives, such as CHF3381, show antinociceptive effects, which are useful for therapy in peripheral painful neuropathies (Villetti et al., 2003).
Receptor Antagonist Studies
Studies by Michel et al. (2008) on P2X7 receptor antagonists, including compounds related to glycinamide hydrochloride, provide insights into the species differences in antagonist effects, highlighting its utility in pharmacological research (Michel et al., 2008).
Dermatological Applications
A study conducted by Boo et al. (2020) explored the skin depigmentation efficacy of glycinamide hydrochloride in human subjects, suggesting its potential in treating skin hyperpigmentation (Boo et al., 2020).
Material Science
Glycinamide-conjugated monomers have been used to create supramolecular polymer hydrogels with unique properties like thermoplastic processability and self-reparability, as described by Dai et al. (2015) (Dai et al., 2015).
Gas Phase Studies
Alonso et al. (2018) successfully generated glycinamide in the gas phase for microwave spectroscopy studies, contributing to the understanding of its structure and properties in different states (Alonso et al., 2018).
Medicinal Chemistry
Vušak et al. (2019) synthesized new compounds of Co, Ni, and Cu with glycinamide, showing potential applications in medicinal chemistry and highlighting their magnetic properties (Vušak et al., 2019).
Antiepileptic Research
CHF3381, a derivative of glycinamide hydrochloride, has shown promise as an antiepileptic agent in various models, indicating its potential therapeutic use in epilepsy (Villetti et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-(2,5-difluorophenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O.ClH/c9-5-1-2-6(10)7(3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFICBTPGWRETDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046757-37-2 | |
Record name | Acetamide, 2-amino-N-(2,5-difluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1046757-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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